2-Methylthiophene
Overview
Description
2-Methylthiophene is an organosulfur compound with the chemical formula CH₃C₄H₃S. It is a colorless, flammable liquid with a distinct odor. This compound is a derivative of thiophene, where a methyl group is substituted at the second position of the thiophene ring. It is widely used in various chemical and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Wolff-Kishner Reduction: this compound can be synthesized by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.
Vapor-Phase Dehydrogenation: Another method involves the vapor-phase dehydrogenation of a 1-pentanol/CS₂ mixture.
Industrial Production Methods: The commercial synthesis of this compound typically involves the vapor-phase dehydrogenation method due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Mechanism of Action
Target of Action
2-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . .
Biochemical Pathways
They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Pharmacokinetics
Its physical and chemical properties such as its boiling point of 113 °c , and its density of 1.014 g/mL at 25 °C can influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Scientific Research Applications
2-Methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Derivatives of this compound are investigated for their potential use in pharmaceuticals.
Industry: It is used in the production of dyes, resins, and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Thiophene: The parent compound, without the methyl substitution.
3-Methylthiophene: A positional isomer with the methyl group at the third position.
2,5-Dimethylthiophene: A derivative with two methyl groups at the second and fifth positions.
Uniqueness of 2-Methylthiophene: this compound is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other thiophene derivatives may not be as effective .
Properties
IUPAC Name |
2-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBUAPQHNYYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060291 | |
Record name | Thiophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 2-Methylthiophene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
112.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
112.6 mg/L @ 25 °C (exp) | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
24.9 [mmHg] | |
Record name | 2-Methylthiophene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
554-14-3, 25154-40-9 | |
Record name | 2-Methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63.4 °C | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylthiophene?
A1: The molecular formula of this compound is C5H6S, and its molecular weight is 98.16 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques help to identify functional groups and analyze the structure of the molecule. For detailed spectroscopic data, refer to research articles focusing on spectroscopic analysis of this compound. []
Q3: Can this compound be used in oxidative desulfurization processes?
A4: Yes, this compound has been used as a model sulfur compound to study oxidative desulfurization processes for fuel purification. [, ] Research has shown that superoxide ions generated in ionic liquids can convert this compound into less harmful products like H2O, CO2, and SO3. []
Q4: How does the presence of this compound influence the activity of zeolite catalysts in cracking reactions?
A5: Studies have shown that the presence of this compound, a sulfur-containing compound, can be detrimental to the performance of zeolite catalysts during cracking reactions. [] Specifically, it can reduce the yield of desirable products like C2-C4 olefins. This highlights the importance of removing sulfur compounds from feedstocks in industrial processes.
Q5: What are the primary reaction pathways involved in the hydrodesulfurization of this compound?
A6: The hydrodesulfurization of this compound, a common sulfur-containing compound found in fuels, can proceed through two main pathways: direct hydrodesulfurization and an indirect pathway involving reactions like disproportionation, isomerization, and cracking. [] The choice of catalyst and reaction conditions can significantly influence the dominant pathway and the final product distribution.
Q6: How has computational chemistry been used to study this compound?
A7: Computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. [, ] These calculations provide valuable insights into the molecular properties and reaction pathways at an atomic level, helping to understand experimental observations and guide further research.
Q7: Can we predict the photocatalytic degradation of this compound using DFT studies?
A8: Yes, DFT calculations have proven useful in understanding the photocatalytic degradation of thiophene derivatives, including this compound. [] Factors such as the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculated using DFT can correlate with the compound's reactivity under UV irradiation.
Q8: What analytical techniques are commonly employed to quantify this compound in complex mixtures?
A10: Gas Chromatography coupled with various detectors, such as Sulfur Chemiluminescence Detection (GC-SCD) [, ] or Atomic Emission Detection (GC-AED) [, ], are frequently used to identify and quantify this compound in complex mixtures like gasoline. These methods offer high sensitivity and selectivity, allowing for accurate determination of this compound levels.
Q9: Does this compound pose any environmental risks?
A11: As a volatile organic compound found in fossil fuels, this compound can be released into the environment, contributing to air pollution. [] Its presence in fuels also necessitates further processing for removal, which can have environmental impacts. Research on biodegradation pathways and environmental fate of this compound is essential to assess and mitigate potential risks.
Q10: Are there any viable alternatives to processes utilizing this compound?
A12: The search for alternatives to conventional processes utilizing this compound is driven by economic and environmental considerations. For instance, exploring alternative fuels or developing more efficient desulfurization methods could offer significant advantages. [] Additionally, substituting this compound with less toxic compounds in specific applications could reduce environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.